An effective procedure for the synthesis of acid-sensitive epoxides: Use of 1-methylimidazole as the additive on methyltrioxorhenium-catalyzed epoxidation of alkenes with hydrogen peroxide†

Organic & Biomolecular Chemistry Pub Date: 2010-03-17 DOI: 10.1039/B926575A

Abstract

An effective method for suppression of ring opening and

Recommended Literature

- [1] Effects of pH on the water solubility and 1-octanol–water partition coefficient of 2,4,6-tribromophenol†

- [2] Multi-scale analysis of radio-frequency performance of 2D-material based field-effect transistors†

- [3] Contents list

- [4] Correction: Local structure of a highly concentrated NaClO4 aqueous solution-type electrolyte for sodium ion batteries

- [5] Surface modified mesoporous nanocast carbon as a catalyst for aqueous sulfide oxidation and adsorption of the produced polysulfides†

- [6] Strikingly diverse reactivity of structurally identical silylene and stannylene†‡

- [7] High selectivity of a novel D–A structured copolymer as a gas chromatographic stationary phase toward aromatic isomers†

- [8] Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling†

- [9] In situ immobilization of Ag nanoparticles on Keggin heteropoly blue microtubes†

- [10] Precise, wide field, and low-cost imaging and analysis of core–shell beads for digital polymerase chain reaction†

Journal Name:Organic & Biomolecular Chemistry

Research Products

-

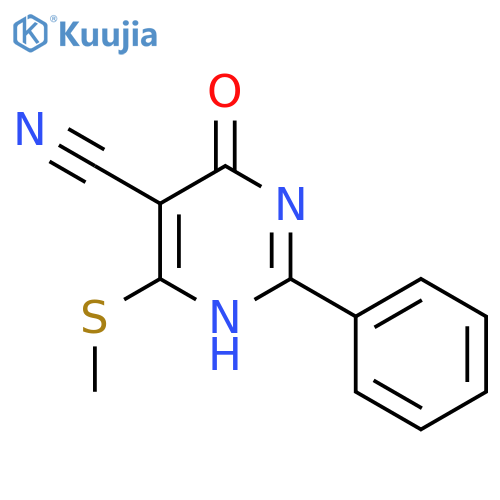

CAS no.: 15706-73-7